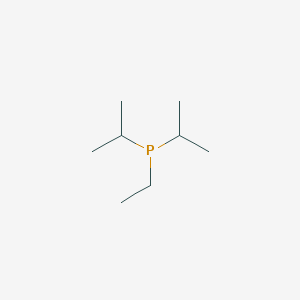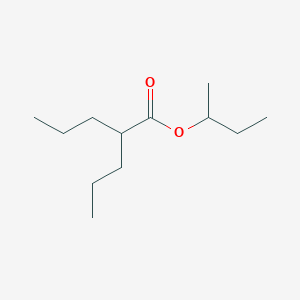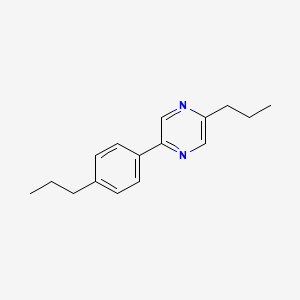
2-Propyl-5-(4-propylphenyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-5-(4-propylphenyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by the presence of a pyrazine ring substituted with propyl groups, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-Propyl-5-(4-propylphenyl)pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-propylbenzaldehyde with propylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired pyrazine compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Propyl-5-(4-propylphenyl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-Propyl-5-(4-propylphenyl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying biochemical pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical properties make it useful in the production of various industrial products, including agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Propyl-5-(4-propylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Propyl-5-(4-propylphenyl)pyrazine can be compared with other similar compounds, such as:
2,5-Dipropylpyrazine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
4-Propyl-2,5-dimethylpyrazine: Another related compound with variations in the alkyl substituents, affecting its reactivity and applications.
2-Propyl-3,5-dimethylpyrazine:
Propiedades
Número CAS |
114458-15-0 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2-propyl-5-(4-propylphenyl)pyrazine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-14(10-8-13)16-12-17-15(6-4-2)11-18-16/h7-12H,3-6H2,1-2H3 |
Clave InChI |
SWHWVLYYFYKXJX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=NC=C(N=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


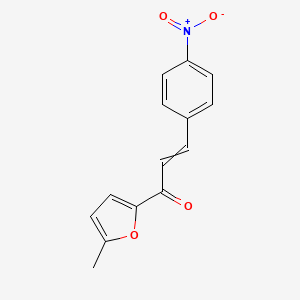
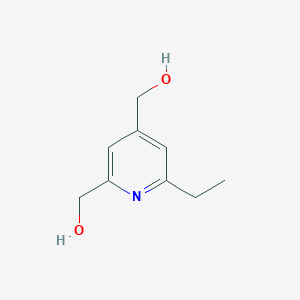

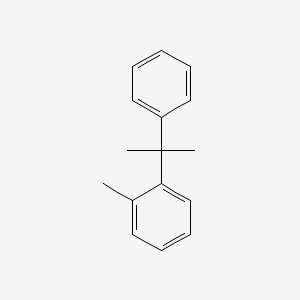
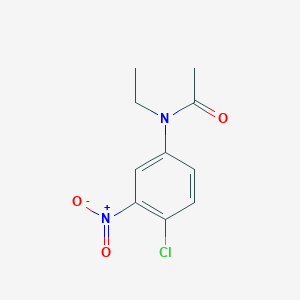
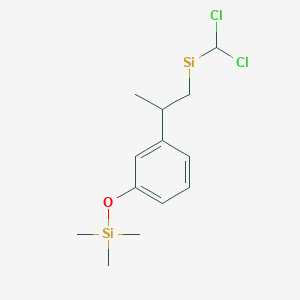
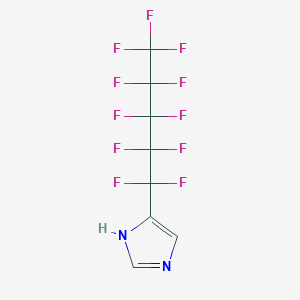
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
